2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a sulfonamide group, and a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Thiophene Functionalization: The thiophene ring is first functionalized with a fluorine atom and a sulfonamide group. This can be achieved through electrophilic aromatic substitution reactions.
Amino Acid Derivatization: The functionalized thiophene is then coupled with an amino acid derivative, such as 2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid or thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The fluorinated thiophene ring can enhance binding affinity and specificity through electronic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride
Uniqueness
2-amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is unique due to the presence of the fluorine atom on the thiophene ring, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in biological activity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
2361643-43-6 |
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Molecular Formula |
C7H10ClFN2O4S2 |
Molecular Weight |
304.7 |
Purity |
95 |
Origin of Product |
United States |
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